2-(4-Bromobutyl)-1,3-dioxolane

Catalog No.
S688156
CAS No.
87227-41-6
M.F
C7H13BrO2
M. Wt
209.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromobutyl)-1,3-dioxolane

CAS Number

87227-41-6

Product Name

2-(4-Bromobutyl)-1,3-dioxolane

IUPAC Name

2-(4-bromobutyl)-1,3-dioxolane

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2

InChI Key

UQTZEBQZCBQLAN-UHFFFAOYSA-N

SMILES

C1COC(O1)CCCCBr

Canonical SMILES

C1COC(O1)CCCCBr
  • Organic synthesis: The presence of a reactive bromine group suggests 2-(4-Bromobutyl)-1,3-dioxolane might be a useful intermediate in organic synthesis. The bromobutyl chain could potentially participate in substitution or coupling reactions to introduce a four-carbon chain with a terminal bromine to a target molecule [].
  • Bioconjugation: The diol functionality (1,3-dioxolane) could allow 2-(4-Bromobutyl)-1,3-dioxolane to be attached to biomolecules like proteins or carbohydrates. The bromobutyl chain could then be further functionalized for various purposes, such as attaching fluorescent labels or facilitating conjugation to other biomolecules [].

2-(4-Bromobutyl)-1,3-dioxolane is an organic compound characterized by its dioxolane ring structure, which consists of a five-membered ring containing two oxygen atoms. The compound features a bromobutyl side chain, specifically a butyl group substituted with a bromine atom at the fourth carbon position. This unique structure gives 2-(4-Bromobutyl)-1,3-dioxolane distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

The molecular formula for 2-(4-Bromobutyl)-1,3-dioxolane is C₇H₁₃BrO₂, and its molecular weight is approximately 203.09 g/mol. The presence of the bromine atom contributes to the compound's reactivity and potential biological activity, making it a subject of interest in research.

There is no documented information regarding a specific mechanism of action for 2-(4-Bromobutyl)-1,3-dioxolane in biological systems.

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Proper handling and disposal procedures as outlined in safety data sheets (SDS) for similar chemicals.
Due to its functional groups. Notably:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds. For instance, treatment with sodium azide can yield azide derivatives.
  • Ring Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions, leading to the formation of linear alcohols or other functionalized derivatives.
  • Reduction Reactions: The carbonyl groups in related compounds can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.

Research into the biological activity of 2-(4-Bromobutyl)-1,3-dioxolane is limited but suggests potential pharmacological properties. Compounds with similar structures have shown various biological activities, including:

  • Antimicrobial Activity: Some dioxolane derivatives exhibit activity against bacteria and fungi, indicating that 2-(4-Bromobutyl)-1,3-dioxolane may possess similar properties.
  • Anticancer Potential: Certain dioxolanes have been studied for their ability to inhibit cancer cell proliferation, suggesting a potential role in cancer therapeutics.
  • Neuroprotective Effects: Preliminary studies indicate that compounds with similar structures may offer neuroprotective benefits, warranting further investigation.

The specific biological mechanisms and efficacy of 2-(4-Bromobutyl)-1,3-dioxolane require more extensive research to validate these potential activities.

Several methods exist for synthesizing 2-(4-Bromobutyl)-1,3-dioxolane:

  • Cyclization of Dihydroxy Compounds: A common method involves the cyclization of a corresponding dihydroxy compound with a suitable reagent (e.g., sulfuric acid) to form the dioxolane ring.
  • Bromination of Butanol Derivatives: The synthesis may also involve brominating butanol derivatives to introduce the bromine substituent before cyclization.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving yield and efficiency.

These methods are essential for producing 2-(4-Bromobutyl)-1,3-dioxolane in laboratory settings for research and application purposes.

2-(4-Bromobutyl)-1,3-dioxolane has several notable applications:

  • Pharmaceutical Intermediates: Due to its potential biological activity, it can serve as an intermediate in the synthesis of pharmaceutical agents.
  • Material Science: Its unique chemical properties make it suitable for developing new materials with specific functionalities.
  • Organic Synthesis: The compound can be used as a building block in organic synthesis due to its reactive functional groups.

These applications highlight its relevance across multiple scientific disciplines.

Interaction studies involving 2-(4-Bromobutyl)-1,3-dioxolane focus on its reactivity with various nucleophiles and electrophiles. Research indicates that:

  • Reactivity with Amines: The compound can react with amines to form amine derivatives, which may exhibit enhanced biological properties.
  • Polymerization Studies: Investigations into its polymerization behavior reveal potential uses in creating new polymeric materials with tailored properties.

Understanding these interactions is crucial for expanding its applications and exploring new avenues for research.

Several compounds share structural similarities with 2-(4-Bromobutyl)-1,3-dioxolane. Here are some notable examples:

Compound NameStructure TypeKey Features
1,3-DioxolaneDioxolaneBasic five-membered ring structure; no halogen
2-(Bromomethyl)-1,3-dioxolaneDioxolaneBromomethyl substitution; different side chain
2-(Chlorobutyl)-1,3-dioxolaneDioxolaneChlorine instead of bromine; similar side chain
4-Methyl-1,3-dioxolaneDioxolaneMethyl substitution at position four; no halogen

Uniqueness of 2-(4-Bromobutyl)-1,3-dioxolane

The uniqueness of 2-(4-Bromobutyl)-1,3-dioxolane lies in its specific bromobutyl substitution on the dioxolane ring. This substitution enhances its reactivity compared to other dioxolanes without halogen atoms. Additionally, the presence of bromine introduces unique electronic properties that may influence biological activity differently than other halogenated or non-halogenated analogs.

XLogP3

1.7

Wikipedia

2-(4-Bromobutyl)-1,3-dioxolane

Dates

Last modified: 08-15-2023

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